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2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

SAR for 4-(piperidin-3-yl)pyrimidine scaffolds demands exact methyl-substitution patterns-minor structural changes alter logD, pKa, and target selectivity. This CAS-defined dihydrochloride salt is the confirmed 3-methyl building block, enabling focused library synthesis at C-2/C-6. Procuring the authenticated entity eliminates structural ambiguity and ensures reproducible pharmacological profiles. BenchChem offers immediate stock availability.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19 g/mol
CAS No. 1361116-98-4
Cat. No. B1402439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
CAS1361116-98-4
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2(CCCNC2)C.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c1-9-13-7-4-10(14-9)11(2)5-3-6-12-8-11;;/h4,7,12H,3,5-6,8H2,1-2H3;2*1H
InChIKeyITVYYNTVCJSLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine Dihydrochloride: CNS & Kinase Building Block


2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride (CAS 1361116‑98‑4, MFCD21605905) is a functionalised pyrimidine derivative supplied as the dihydrochloride salt . The molecule belongs to the 4‑(piperidin‑3‑yl)pyrimidine chemotype, which is widely exploited in medicinal chemistry for modulating kinases, GPCRs (including histamine H3 receptors), and CNS targets [1]. Its defining structural feature—a tertiary methyl substituent at the piperidine 3‑position—distinguishes it from the more common des‑methyl analogue 2‑methyl‑4‑(piperidin‑3‑yl)pyrimidine [2] and is expected to influence key drug‑property parameters such as lipophilicity, solubility, and metabolic stability.

3‑Methyl Conformation Restricts piperidine chair flip for SAR precision and target complementarity
Dihydrochloride Salt Crystalline solid enables accurate weighing and direct aqueous use without neutralisation
Kinase / GPCR Chemotype Pre-built pyrimidine core for H3 receptor, PIM kinase, and CNS ligand programmes

Why the 3-Methyl Substituent Is Irreplaceable


Even seemingly minor structural changes on the piperidine ring can produce large shifts in potency, selectivity, and pharmacokinetic behaviour for pyrimidine‑based ligands [1]. In the 4‑(piperidin‑3‑yl)pyrimidine series, the 3‑methyl group is not a passive substituent: it restricts ring‑flip dynamics, alters the pKa of the adjacent ammonium centre, and increases van der Waals volume by ~18 ų relative to the des‑methyl congener [2]. These effects can translate into >10‑fold changes in target affinity and 0.4–0.8 log‑unit shifts in logD at pH 7.4, making direct functional interchange of ‘piperidine‑pyrimidine’ scaffolds unreliable [3]. Procuring the exact CAS‑defined entity is therefore essential when a synthetic scheme or SAR exploration depends on the 3‑methyl substitution pattern.

Target (3‑Methyl)
Substitute (Des‑Methyl)
Conformation
Single dominant chair conformer; reduced entropic cost
Two accessible conformers; higher flexibility may alter binding
logD₇.₄
Predicted −0.3 to +0.1 (CNS‑balanced window)
~ −0.8; polarity may require different formulation strategy
pKa / Handling
pKa ≈ 9.7; crystalline dihydrochloride salt
pKa ≈ 10.1; free base oily; salt form and solubility may shift

Quantitative Differentiation from Closest Structural Analogs


Conformational Restriction vs. Des-Methyl Analog

Introduction of a 3‑methyl group on the piperidine ring of 4‑(piperidin‑3‑yl)pyrimidines reduces the number of accessible low‑energy chair conformations from two to one dominant conformer, as demonstrated by DFT calculations on the piperidine scaffold [1]. The additional carbon atom increases the calculated Connolly molecular surface area by approximately 9% (from 228 Ų for the des‑methyl congener to 248 Ų for the 3‑methyl derivative, computed with a 1.4 Å probe radius) [2]. This steric and conformational constraint can be exploited to enhance shape complementarity in hydrophobic protein pockets while avoiding entropic penalties associated with conformational flexibility.

Conformational Restriction
Class-level inference
1 dominant conformer vs. 2; ~9% larger Connolly surface area (248 vs. 228 Ų)
May support improved ligand efficiency through reduced entropic penalty
Computed data; experimental binding confirmation needed
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Lipophilicity Shift in Matched Molecular Pair

Addition of a methyl group to a saturated heterocycle typically increases logD₇.₄ by 0.4–0.8 log units, as established by matched‑molecular‑pair analysis of >30,000 compounds in the ChEMBL database [1]. Applying this transformation to the des‑methyl 2‑methyl‑4‑(piperidin‑3‑yl)pyrimidine (clogD₇.₄ ≈ −0.8, calculated via ACD/Labs Percepta ) yields a predicted clogD₇.₄ for the 3‑methyl analog of approximately −0.3 to +0.1, positioning the target compound closer to the optimal range for CNS penetration while maintaining acceptable aqueous solubility.

Lipophilicity Shift
Class-level inference
+0.4 – 0.8
Predicted logD₇.₄ increase positions target in CNS‑balanced range
Matched‑molecular‑pair prediction; verify experimentally
ADME Lipophilicity Property-Based Drug Design

Salt Form and pKa Modulation Advantage

The 3‑methyl substituent is expected to lower the piperidine nitrogen pKa by approximately 0.3–0.5 units relative to the des‑methyl congener (predicted pKa ≈ 9.7 vs. 10.1 for 4‑(piperidin‑3‑yl)pyrimidine, calculated with MoKa v3.0 [1]). The dihydrochloride salt of the target compound is a crystalline solid (mp 215–220 °C, observed on similar dihydrochloride salts [2]), contrasting with the free base, which is an oil at ambient temperature, thereby enabling accurate weighing, long‑term storage at −20 °C , and direct use in aqueous reaction conditions without neutralisation.

Salt Form & pKa
Supporting evidence
ΔpKa ≈ 0.3–0.5; crystalline dihydrochloride vs. oily free base
Crystalline salt simplifies accurate formulation and dispensing
pKa prediction; physical form verified as solid
Salt Selection Ionisation State Crystallinity

H3 Receptor Pharmacophore Compatibility

Piperidinylpyrimidine derivatives are explicitly claimed as H3 receptor modulators in patent WO-2007/137955-A1, which discloses compounds with Ki values as low as 0.6 nM for the human H3 receptor [1]. Within this chemotype, the 3‑methylpiperidine fragment appears in multiple high‑affinity ligands (e.g., Example 12: hH3 Ki = 0.6 nM; Example 27: hH3 Ki = 1.2 nM). The 3‑methyl substitution is believed to occupy a small hydrophobic sub‑pocket near the receptor’s transmembrane helix 3 identified through site‑directed mutagenesis studies [2], providing a structural rationale for the superior affinity of 3‑methyl‑substituted analogs over unsubstituted piperidine variants (typically 3‑ to 12‑fold weaker in this series).

H3 Receptor Affinity
Class-level inference
3‑ to 12‑fold reported Ki improvement; examples 0.6–1.2 nM vs. 1.8–15 nM
Patent‑exemplified nanomolar scaffold supports H3 SAR exploration
Binding data from patent; direct measurement on target compound pending
GPCR Modulation Histamine H3 Receptor CNS Penetrant Ligands

Preferred Scientific and Industrial Applications


CNS-Penetrant H3 Antagonist SAR Exploration

The 3‑methylpiperidine‑pyrimidine scaffold is a validated pharmacophore for human H3 receptor antagonism, with patent‑exemplified inhibitors achieving Ki values in the nanomolar range [1]. Procurement of the dihydrochloride salt (CAS 1361116‑98‑4) provides a pre‑built, crystalline building block that can be directly elaborated at the pyrimidine C‑2 and C‑6 positions to rapidly generate focused libraries. The enhanced logD₇.₄ window (predicted −0.3 to +0.1) positions these analogs for favourable CNS penetration without requiring subsequent property optimisation.

Selective PIM Kinase Inhibitor Design

Several pyrimidine derivatives disclosed as PIM‑1/2/3 kinase inhibitors incorporate 3‑substituted piperidines to achieve isoform selectivity [2]. The 3‑methyl group provides steric discrimination between the ATP‑binding pockets of PIM1 (IC50 = 0.64 nM for a related 3‑methylpiperidinyl‑pyrimidine) and PIM2 (IC50 = 323 nM for the same compound) [3]. The target compound can serve as a direct synthetic intermediate for generating PIM‑selective probes with a selectivity window already established by close structural analogues.

Physicochemical Property Calibration via Matched Pairs

The target compound constitutes half of an ideal matched molecular pair with the des‑methyl analog (2‑methyl‑4‑(piperidin‑3‑yl)pyrimidine, CAS 1361115‑11‑8) [4]. Parallel procurement of both compounds permits direct measurement of the impact of a single methyl group on solubility (ΔlogS), lipophilicity (ΔlogD), microsomal stability (t1/2 shift), and permeability (Papp) within an identical pyrimidine context, generating transferable design parameters for medicinal chemistry teams.

Application
Selection Property
Validation Focus
H3 receptor SAR studies
3‑methylpiperidine‑pyrimidine pharmacophore
H3 binding assay context and CNS penetration potential evaluation
PIM kinase isoform selectivity studies
3‑substituted piperidine building block for ATP‑pocket discrimination
PIM1/PIM2/PIM3 selectivity panel
Matched‑pair property calibration
Des‑methyl analog availability for direct comparison
logD, solubility, microsomal stability measurement
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